5-Chloroquinolin-2(1h)-one
Overview
Description
5-Chloroquinolin-2(1H)-one is a chemical compound belonging to the class of quinoline derivatives It is characterized by the presence of a chlorine atom at the 5th position and a ketone group at the 2nd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinolin-2(1H)-one typically involves the chlorination of quinolin-2(1H)-one. One common method includes the reaction of quinolin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline-2,5-dione derivatives.
Reduction: Reduction of this compound can yield 5-chloroquinolin-2-amine.
Substitution: The chlorine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Quinoline-2,5-dione derivatives.
Reduction: 5-Chloroquinolin-2-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloroquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
5-Chloroquinoline: Lacks the ketone group at the 2nd position.
Quinolin-2(1H)-one: Lacks the chlorine atom at the 5th position.
5-Chloroquinolin-2-amine: Contains an amine group instead of a ketone group at the 2nd position.
Uniqueness: 5-Chloroquinolin-2(1H)-one is unique due to the presence of both the chlorine atom at the 5th position and the ketone group at the 2nd position. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-chloro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIQZKXQEUGFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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